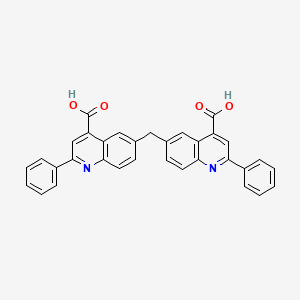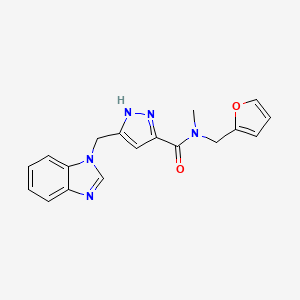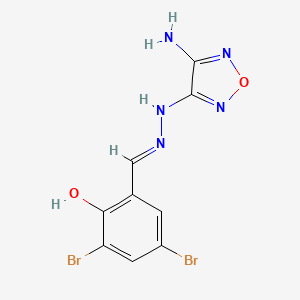
6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid), also known as BQQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. BQQ belongs to the family of quinolinecarboxylic acids and is a derivative of quinoline, a heterocyclic aromatic compound.
Mecanismo De Acción
6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also enhances the activity of antioxidant enzymes such as catalase and superoxide dismutase.
Biochemical and Physiological Effects:
6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) has been shown to have a range of biochemical and physiological effects. It has been found to protect against neurotoxicity induced by beta-amyloid, a protein that is implicated in the development of Alzheimer's disease. 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) is its antioxidant properties, which make it a useful tool for studying oxidative stress-related disorders. However, one limitation of 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid). One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a therapeutic agent for other oxidative stress-related disorders such as cardiovascular disease and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) and its mechanisms of action.
Métodos De Síntesis
The synthesis of 6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with formaldehyde in the presence of a catalyst such as sulfuric acid. The resulting product is a yellow crystalline powder with a melting point of 268-270 °C.
Aplicaciones Científicas De Investigación
6,6'-methylenebis(2-phenyl-4-quinolinecarboxylic acid) has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to exhibit antioxidant properties, which makes it a promising candidate for the treatment of oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
6-[(4-carboxy-2-phenylquinolin-6-yl)methyl]-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H22N2O4/c36-32(37)26-18-30(22-7-3-1-4-8-22)34-28-13-11-20(16-24(26)28)15-21-12-14-29-25(17-21)27(33(38)39)19-31(35-29)23-9-5-2-6-10-23/h1-14,16-19H,15H2,(H,36,37)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWJLNNYEWSBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(C=C5C(=O)O)C6=CC=CC=C6)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~1~-(4-iodophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6095170.png)
![N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6095171.png)
![ethyl 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6095179.png)
![5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6095184.png)
![4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B6095195.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B6095217.png)

![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6095246.png)
![1-(1-azepanyl)-3-[3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6095255.png)

![carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-4,1-phenylene] diacetate](/img/structure/B6095270.png)
![7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6095279.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-ethylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6095298.png)
